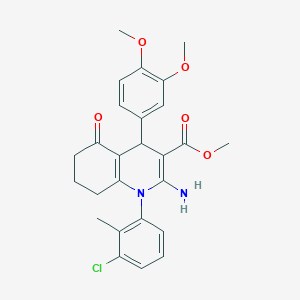

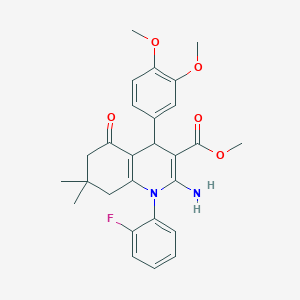

![molecular formula C16H21N3OS B393867 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 339012-73-6](/img/structure/B393867.png)

5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (hereafter referred to as 5-CPMMTT) is a small molecule that has been investigated for its potential use in a variety of scientific research applications. It is a triazole derivative with a cyclohexylphenoxy group attached to the 4-methyl-4H-1,2,4-triazole-3-thiol core. 5-CPMMTT has been studied for its ability to interact with biological systems and has been found to have a number of biochemical and physiological effects. In

Scientific Research Applications

New DNA Methylation Inhibitors

The compound 4-substituted 4H-1,2,4-triazole-3-thiol and its derivatives demonstrate potential as DNA methylation inhibitors. These derivatives exhibit variations in their pharmacophore groups and have shown antitumor activity and effects on tumor DNA methylation levels (Hovsepyan et al., 2018).

Synthesis and Antimicrobial Activities

New 1,2,4-Triazoles Synthesis

A compound similar to the one mentioned, 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, and its derivatives were synthesized and showed significant antimicrobial activities. This indicates the potential of these compounds in developing antimicrobial agents (Bayrak et al., 2009).

Antimicrobial Activity and Synthesis of Derivatives

Synthesis and Antibacterial Activity of Derivatives

Another related compound, 5-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-thiol, was used to synthesize a series of N-aryl derivatives. These compounds were tested for antimicrobial activity against bacteria, mold, and yeast, showcasing the potential of these compounds in developing new antimicrobial agents (Tien et al., 2016).

Antioxidant Activity

Synthesis and Antioxidant Evaluation

Novel phenothiazine-linked substituted benzylideneamino-1,2,4-triazole derivatives, including a similar structure, have been synthesized and evaluated for their antioxidant activity. Compounds containing electron-releasing groups demonstrated potent antioxidant activity, indicating the potential of these compounds in oxidative stress-related therapeutic applications (Maddila et al., 2015).

Urease Inhibition and Anti-proliferative Activity

Novel 1,2,4-Substituted Triazoles for Urease and Anti-proliferative Activity

A library of 1,2,4-triazoles has been synthesized, including the parent moiety similar to the compound . These compounds were evaluated for their urease inhibition and anti-proliferative activities, showing promising results. This indicates the potential of these compounds in developing new therapeutic agents for diseases related to urease activity and proliferative disorders (Ali et al., 2022).

properties

IUPAC Name |

3-[(4-cyclohexylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS/c1-19-15(17-18-16(19)21)11-20-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHAARBCHUDMHMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)COC2=CC=C(C=C2)C3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

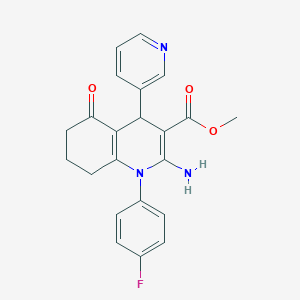

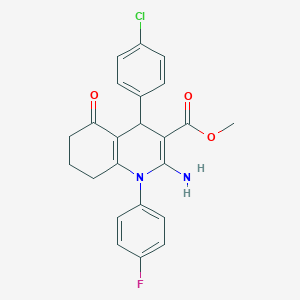

![Methyl 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B393791.png)

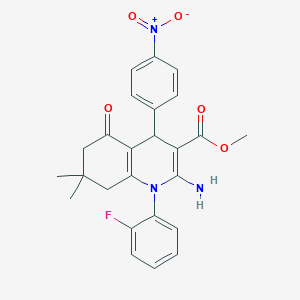

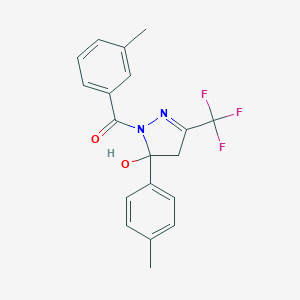

![N'-[4-(benzyloxy)benzylidene]-2-[(3,5-dimethylbenzyl)sulfanyl]acetohydrazide](/img/structure/B393797.png)

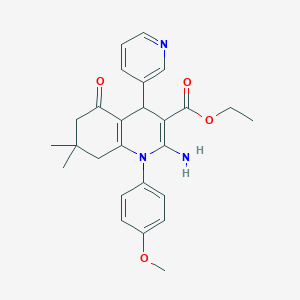

![N'-[1-(4-bromophenyl)ethylidene]-2-[(3,5-dimethylbenzyl)sulfanyl]acetohydrazide](/img/structure/B393800.png)

![Ethyl 2-[(2-{[hydroxy(dioxido)sulfanyl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B393802.png)

![Methyl 2-({[4-chloro(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B393804.png)